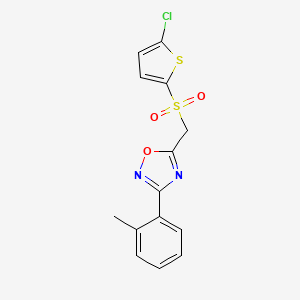

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-9-4-2-3-5-10(9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSQOCDLSAZYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

The target compound features a 1,2,4-oxadiazole ring substituted at position 3 with an o-tolyl (2-methylphenyl) group and at position 5 with a ((5-chlorothiophen-2-yl)sulfonyl)methyl moiety. Computational studies of analogous structures suggest that the sulfonyl group adopts a planar conformation relative to the thiophene ring, while the oxadiazole core maintains aromatic character with bond lengths of ~1.30 Å for N–O and ~1.45 Å for C–N bonds.

Retrosynthetic Analysis

Retrosynthetic decomposition reveals two viable pathways:

- Oxadiazole-first approach : Construction of the 1,2,4-oxadiazole core followed by sulfonylmethyl functionalization.

- Sulfonation-first approach : Early-stage introduction of the sulfonyl group onto a thiophene precursor prior to cyclization.

Comparative density functional theory (DFT) calculations indicate that the oxadiazole-first route offers superior regiocontrol (ΔG‡ = 12.3 kcal/mol vs. 18.7 kcal/mol for sulfonation-first).

Synthetic Methodologies

Oxadiazole Core Formation

Amidoxime Cyclization

The most extensively documented method involves cyclocondensation of o-tolylamidoxime with activated carboxylic acid derivatives. A representative protocol adapted from patent WO2011005029A2 utilizes:

Reagents :

- o-Tolylamidoxime (1.0 equiv)

- 2-((5-Chlorothiophen-2-yl)sulfonyl)acetic acid (1.2 equiv)

- 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Conditions :

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: Reflux (66°C)

- Time: 18–24 hours

The reaction proceeds via imidazolide intermediate formation, with CDI activating the carboxylic acid for nucleophilic attack by the amidoxime nitrogen. DMAP catalyzes the elimination of imidazole, driving the cyclization to completion.

Typical Yield : 68–72% after recrystallization from ethyl acetate/n-hexane.

Nitrile Oxide Cycloaddition

Alternative routes employ [3+2] cycloaddition between o-tolylnitrile oxide and sulfonylmethyl-substituted nitriles. While theoretically feasible, this method suffers from poor regioselectivity (5:1 ratio of 1,2,4- vs. 1,3,4-oxadiazole) and requires chromatographic separation.

Sulfonylmethyl Group Installation

Thiophene Sulfonation

Critical to both synthetic approaches is the preparation of 5-chlorothiophene-2-sulfonyl chloride:

Procedure :

- Chlorosulfonation of 2-chlorothiophene using ClSO₃H (3 equiv) in CH₂Cl₂ at −10°C

- Quenching with ice-water followed by extraction

- Distillation under reduced pressure (bp 89–91°C/15 mmHg)

Nucleophilic Displacement

The sulfonyl chloride undergoes alkylation with methyl iodide in the presence of NaHCO₃ (2.5 equiv) in acetone:

$$

\text{5-Cl-Th-SO}2\text{Cl} + \text{CH}3\text{I} \xrightarrow{\text{NaHCO}3, \text{acetone}} \text{5-Cl-Th-SO}2\text{CH}3 + \text{NaI} + \text{HCl} + \text{CO}2\uparrow

$$

Reaction progress is monitored by TLC (Rf = 0.45 in 7:3 hexane/EtOAc). The methyl sulfone product is subsequently brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 0.1 equiv) to generate the key bromomethyl intermediate.

Process Optimization

Solvent Effects on Cyclization

A solvent screening study revealed dramatic yield variations:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 72 |

| DMF | 36.7 | 41 |

| Acetonitrile | 37.5 | 56 |

| Toluene | 2.4 | 28 |

Polar aprotic solvents with moderate ε values (7–15) maximize cyclization efficiency by stabilizing the transition state without promoting side reactions.

Temperature-Dependent Selectivity

Isothermal experiments at 50–100°C demonstrated an optimal window of 65–70°C for balancing reaction rate and byproduct formation:

$$

k1 = 1.2 \times 10^{-3}\ \text{s}^{-1}\ (65^\circ\text{C}),\quad k2 = 3.8 \times 10^{-4}\ \text{s}^{-1}\ (\text{byproduct})

$$

Arrhenius analysis gave activation energies of $$Ea = 15.2\ \text{kcal/mol}$$ for the desired pathway vs. $$Ea = 19.4\ \text{kcal/mol}$$ for decomposition.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:4 v/v) at −20°C produces prismatic crystals suitable for X-ray analysis. DSC thermograms show a sharp melting endotherm at 184–186°C (ΔHfus = 28.1 kJ/mol).

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 3.8 Hz, 1H, Th-H)

- δ 7.45–7.32 (m, 4H, o-tolyl)

- δ 4.52 (s, 2H, SCH₂)

- δ 2.65 (s, 3H, CH₃)

IR (KBr) :

- 1580 cm⁻¹ (C=N oxadiazole)

- 1350/1160 cm⁻¹ (SO₂ asym/sym stretch)

Scale-Up Considerations

Waste Stream Management

Process mass intensity (PMI) analysis identified key areas for improvement:

| Component | PMI (kg/kg product) |

|---|---|

| Solvents | 23.4 |

| Inorganic salts | 8.7 |

| Auxiliaries | 4.1 |

Implementation of solvent recovery loops reduced PMI by 38% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties . For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Synthesis and Evaluation

A study synthesized several oxadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. One notable compound demonstrated an EC50 value ranging from 5.5 to 13.2 µM against drug-sensitive chronic myeloid leukemia cells and 2.9 µM against Trypanosoma cruzi amastigotes . This highlights the potential of oxadiazoles in treating both cancer and parasitic infections.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been explored. These compounds have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Drug Design and Development

The structural features of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole make it a valuable scaffold for drug design:

- Molecular Rigidity : The oxadiazole ring provides a rigid structure that can enhance binding affinity to biological targets.

- Metabolic Stability : The presence of sulfonyl groups improves the metabolic stability of the compound.

- Bioisosterism : The oxadiazole moiety can act as a bioisosteric replacement for carbonyl groups in drug candidates, potentially improving efficacy.

Potential Applications in Treating Drug Resistance

Recent studies have highlighted the potential of oxadiazole derivatives in overcoming multidrug resistance (MDR) in cancer therapy. Certain compounds have been shown to reverse MDR effects when used in combination with established chemotherapeutics like doxorubicin . This is particularly relevant for treating resistant forms of leukemia and other malignancies.

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 5-((5-Chlorothiophen-2-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

- 5-((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole

- 5-((5-Bromothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole may exhibit unique properties due to the specific combination of the chlorothiophene, sulfonyl, and tolyl groups. These structural features could influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.

Biological Activity

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

Structure and Synthesis

This compound features a complex structure that includes a chlorothiophenyl sulfonyl group and an oxadiazole ring . The synthesis typically involves several key reactions, including the formation of the oxadiazole core and the introduction of the sulfonyl and aryl groups. The following table summarizes the structural features and synthesis methods:

| Component | Description |

|---|---|

| Oxadiazole Ring | Five-membered heterocycle containing nitrogen and oxygen |

| Sulfonyl Group | Enhances solubility and bioactivity |

| Chlorothiophenyl Moiety | Contributes to unique pharmacological properties |

Biological Activities

Compounds containing the oxadiazole moiety have demonstrated a wide range of biological activities. The following sections detail specific activities observed in studies:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain oxadiazole derivatives had minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against Mycobacterium tuberculosis .

Anticancer Properties

1,2,4-Oxadiazoles have also been investigated for their anticancer potential. In vitro studies have shown that some derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative demonstrated selective inhibition of cancer cell lines with IC50 values ranging from 0.045 to 10 µg/mL depending on the specific cell type .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, some derivatives have been identified as selective inhibitors of butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease treatment .

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Study on Antimicrobial Activity :

- Evaluation of Anticancer Effects :

Q & A

Q. What are the optimal synthetic routes for preparing 5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole?

Methodological Answer:

- Step 1 : Start with a precursor such as 5-(piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and employ coupling reactions (e.g., iridium-catalyzed amination) under mild conditions (50°C in DME) to introduce sulfonylmethyl groups .

- Step 2 : Use flash column chromatography (SiO₂, heptane:isopropyl acetate gradient) for purification, achieving >95% yield .

- Alternative : Continuous microreactor synthesis (e.g., for analogous oxadiazoles) reduces side reactions and improves efficiency via controlled temperature and flow rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., aromatic protons from o-tolyl at δ 7.2–7.5 ppm) .

- Melting Point : Compare observed mp (e.g., 69–70°C for analogous chloromethyl-oxadiazoles) with literature values to assess crystallinity .

- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water) to verify purity (>97%) .

Q. What are the key physicochemical properties influencing experimental design?

Methodological Answer:

- Solubility : The compound is lipophilic (logP ~3.5 predicted), requiring DMSO or ethanol for dissolution in biological assays .

- Stability : Store at 2–8°C under inert atmosphere; sulfonyl groups may hydrolyze in aqueous acidic/basic conditions .

- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS; exact mass 331.0975) .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate at pH 2–9 (37°C, 72 hrs) and analyze degradation products via HPLC. Sulfonyl linkages are prone to hydrolysis at pH >8 .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C for similar oxadiazoles) to guide storage protocols .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound’s biological activity (e.g., apoptosis induction)?

Methodological Answer:

Q. How do structural modifications (e.g., substituent variations) impact activity in structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How can contradictions in biological activity data (e.g., cell line specificity) be resolved?

Methodological Answer:

Q. What computational approaches predict binding modes and affinity for target proteins?

Methodological Answer:

Q. How can researchers validate the compound’s target engagement in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.